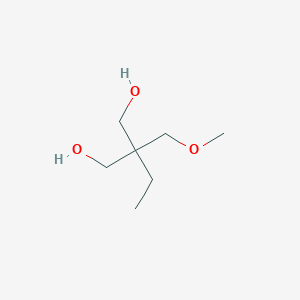![molecular formula C14H14IN B13794772 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine CAS No. 2787-08-8](/img/structure/B13794772.png)
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group at the 1-position and a phenylethenyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with styrene in the presence of a palladium catalyst under Heck coupling conditions. The reaction typically requires a base such as triethylamine and is conducted in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar Heck coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Reagents such as bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Phenylethyl-substituted pyridines.
Substitution: Halogenated pyridines.
Applications De Recherche Scientifique
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylethenylpyridine: Lacks the methyl group at the 1-position.
1-methyl-2-phenylethylpyridine: Features a phenylethyl group instead of a phenylethenyl group.
2-styrylpyridine: Another name for 2-phenylethenylpyridine.
Uniqueness
1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine is unique due to the presence of both a methyl group and a phenylethenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2787-08-8 |
|---|---|
Formule moléculaire |
C14H14IN |
Poids moléculaire |
323.17 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-phenylethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C14H14N.HI/c1-15-12-6-5-9-14(15)11-10-13-7-3-2-4-8-13;/h2-12H,1H3;1H/q+1;/p-1/b11-10+; |
Clé InChI |
SBVSJILKYJKCMX-ASTDGNLGSA-M |
SMILES isomérique |
C[N+]1=CC=CC=C1/C=C/C2=CC=CC=C2.[I-] |
SMILES canonique |
C[N+]1=CC=CC=C1C=CC2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


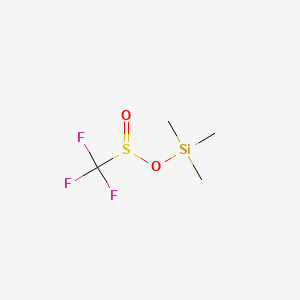
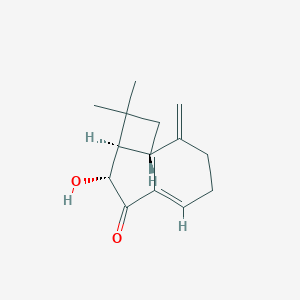



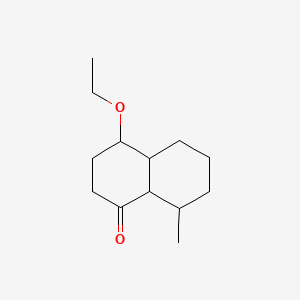
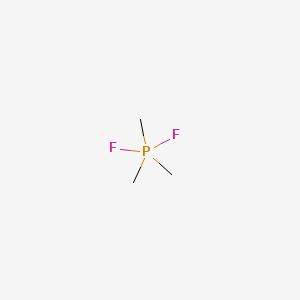
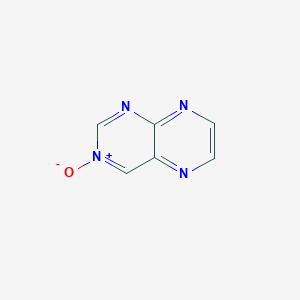
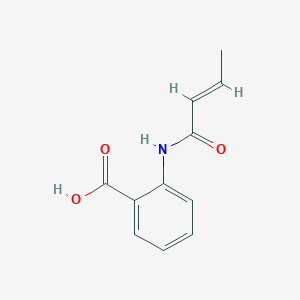

![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

